molecular formula C18H22ClN5O4 B11387088 7-(2-chloro-5-methoxybenzyl)-8-[(2-hydroxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-(2-chloro-5-methoxybenzyl)-8-[(2-hydroxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11387088
M. Wt: 407.8 g/mol
InChI Key: YJXCHOQPWWIXEP-UHFFFAOYSA-N
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Description

7-(2-chloro-5-methoxybenzyl)-8-[(2-hydroxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine core substituted with a chloromethoxybenzyl group and a hydroxypropylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chloro-5-methoxybenzyl)-8-[(2-hydroxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. The process begins with the preparation of the purine core, followed by the introduction of the chloromethoxybenzyl group and the hydroxypropylamino group. Common reagents used in these reactions include chlorinating agents, methoxybenzyl halides, and hydroxypropylamines. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to remove any impurities and achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

7-(2-chloro-5-methoxybenzyl)-8-[(2-hydroxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethoxylated compounds. Substitution reactions typically result in the replacement of the chloromethoxybenzyl group with other functional groups.

Scientific Research Applications

7-(2-chloro-5-methoxybenzyl)-8-[(2-hydroxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(2-chloro-5-methoxybenzyl)-8-[(2-hydroxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2-chloro-5-methoxybenzyl)-8-[(2-hydroxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern on the purine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H22ClN5O4

Molecular Weight

407.8 g/mol

IUPAC Name

7-[(2-chloro-5-methoxyphenyl)methyl]-8-(2-hydroxypropylamino)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C18H22ClN5O4/c1-10(25)8-20-17-21-15-14(16(26)23(3)18(27)22(15)2)24(17)9-11-7-12(28-4)5-6-13(11)19/h5-7,10,25H,8-9H2,1-4H3,(H,20,21)

InChI Key

YJXCHOQPWWIXEP-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1=NC2=C(N1CC3=C(C=CC(=C3)OC)Cl)C(=O)N(C(=O)N2C)C)O

Origin of Product

United States

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